Physicochemical & Toxicological Profile: 2,2',3,4,4',6,6'-Heptachlorobiphenyl (PCB 188)
Physicochemical & Toxicological Profile: 2,2',3,4,4',6,6'-Heptachlorobiphenyl (PCB 188)
Executive Summary
2,2',3,4,4',6,6'-Heptachlorobiphenyl (PCB 188) is a non-dioxin-like (NDL) polychlorinated biphenyl congener. Unlike its coplanar counterparts (e.g., PCB 126), PCB 188 does not exhibit high affinity for the aryl hydrocarbon receptor (AhR). Instead, its toxicity profile is defined by high steric hindrance due to tetra-ortho substitution, leading to specific neurotoxic outcomes via Ryanodine Receptor (RyR) sensitization and potential endocrine disruption. This guide details the physicochemical properties, analytical quantification via EPA Method 1668C, and the molecular mechanisms of its biological interaction.
Chemical Identity & Structural Analysis[1]
PCB 188 is characterized by a high degree of chlorination and significant steric bulk around the biphenyl bridge.
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IUPAC Name: 2,2',3,4,4',6,6'-Heptachlorobiphenyl
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CAS Registry Number: 74472-48-3
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Molecular Formula: C₁₂H₃Cl₇[1]
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Molecular Weight: 395.32 g/mol [2]
Stereochemistry & Atropisomerism
A critical feature of PCB 188 is its chirality .[3] The molecule possesses four ortho-chlorine atoms (positions 2, 2', 6, 6'). These bulky substituents create a high rotational energy barrier (>200 kJ/mol) around the C-C biphenyl bond, effectively "locking" the two phenyl rings in a non-coplanar conformation. Because the substitution pattern is asymmetric (the 3-position is chlorinated on only one ring), PCB 188 exists as stable atropisomers (enantiomers) at physiological temperatures.
Expert Insight: In biological systems, these atropisomers may be metabolized at different rates (enantioselective metabolism) by Cytochrome P450 enzymes, specifically CYP2B6, leading to the accumulation of one enantiomer over the other in tissue.[4]
Physicochemical Properties[1][5][6][7][8][9]
The environmental fate and bioavailability of PCB 188 are governed by its extreme lipophilicity and low water solubility.
Table 1: Key Physicochemical Parameters
| Property | Value | Context & Implication |
| Log | 7.2 – 7.4 (Experimental/Calc) | Indicates extreme lipophilicity; predicts high bioaccumulation factor (BAF) in adipose tissue and lipid-rich membranes. |
| Water Solubility | ~1.5 × 10⁻⁷ mol/L (Est.) | Effectively insoluble in water; transport occurs almost exclusively via particulate matter or dissolved organic carbon (DOC). |
| Henry’s Law Constant | 62.0 Pa·m³/mol | Indicates volatility from water bodies; facilitates long-range atmospheric transport despite high molecular weight. |
| Vapor Pressure | ~1.2 × 10⁻⁵ Pa (25°C) | Low volatility solid; environmental persistence in soil and sediment matrices. |
| Physical State | Solid / Crystalline | Found dissolved in organic solvents or adsorbed to matrices in laboratory settings. |
Data Sources: Bamford et al. (2000) for Henry's Law; PubChem & Ballschmiter estimations for
Analytical Methodology: EPA Method 1668C
For the definitive identification and quantification of PCB 188, EPA Method 1668C (Isotope Dilution HRGC/HRMS) is the gold standard. Low-resolution methods (e.g., GC-ECD) are insufficient due to co-elution with other hepta-chlorinated congeners.
Experimental Protocol
Step 1: Sample Preparation & Spiking
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Homogenize sample (tissue, sediment, or aqueous phase).
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Causality: Spike with isotopically labeled analog (
C -PCB 188) prior to extraction. This internal standard corrects for losses during the extraction and cleanup steps (Isotope Dilution Quantification).
Step 2: Extraction
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Solid Samples: Soxhlet extraction with toluene/Dean-Stark trap (16-24 hours).
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Aqueous Samples: Solid Phase Extraction (SPE) disks or continuous liquid-liquid extraction.
Step 3: Cleanup (The "Defatting" Stage)
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Acid Wash: Back-extract with concentrated H₂SO₄.
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Why: PCB 188 is stable in acid; this chars and removes lipids/biomolecules that would foul the MS source.
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Silica Gel Column: Fractionation to remove polar interferences.
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Florisil Column: Separation from organochlorine pesticides.
Step 4: Instrumental Analysis (HRGC/HRMS)
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Column: SPB-Octyl or DB-1 (30m x 0.25mm ID).
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Detector: High-Resolution Mass Spectrometer (Magnetic Sector) operating at ≥10,000 resolving power.
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SIM Mode: Monitor exact masses for M+ and (M+2)+ ions (e.g., m/z 393.8025 and 395.7995).
Analytical Workflow Visualization
Figure 1: Critical path for trace-level quantification of PCB 188 using Isotope Dilution HRMS.
Toxicology & Biological Interaction[10][11]
Unlike "dioxin-like" PCBs (e.g., PCB 126, 169) that activate the Aryl Hydrocarbon Receptor (AhR), PCB 188 is a Non-Dioxin-Like (NDL) PCB . Its tetra-ortho substitution prevents the planar conformation required for AhR binding. Instead, it exhibits toxicity through alternative pathways, primarily neurotoxicity.
Mechanism of Action: Ryanodine Receptor (RyR) Sensitization
PCB 188 is a potent sensitizer of the Ryanodine Receptor (RyR), a calcium ion channel located on the sarcoplasmic/endoplasmic reticulum.
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Binding: PCB 188 binds to the RyR complex (specifically RyR1 and RyR2 isoforms).
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Sensitization: It stabilizes the channel in an "open" sub-conductance state.
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Calcium Efflux: This leads to uncontrolled leakage of Ca²⁺ from intracellular stores into the cytoplasm.
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Outcome: Altered neuronal signaling, dendritic arborization defects, and potential neurodevelopmental toxicity.[5]
Metabolic Pathways
PCB 188 is metabolized slowly due to steric hindrance. The primary route involves:
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Enzyme: Cytochrome P450 2B (CYP2B) family, specifically CYP2B6 in humans.[3][6]
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Reaction: Arene oxide formation followed by hydrolysis to form hydroxylated metabolites (OH-PCBs).
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Bioactivation: These OH-PCBs can be more toxic than the parent compound, disrupting thyroid hormone transport by competing for transthyretin (TTR).
Pathway Visualization
Figure 2: Divergent toxicity pathways of PCB 188. Note the lack of AhR activation and dominance of RyR-mediated neurotoxicity.
References
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Bamford, H. A., et al. (2000).[7] "Henry's Law Constants of Polychlorinated Biphenyl Congeners and Their Variation with Temperature." Journal of Chemical & Engineering Data.
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U.S. EPA. (2010). "Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS." EPA Office of Water.
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Pessah, I. N., et al. (2010). "Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity."[8] Pharmacology & Therapeutics.
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PubChem. (2023). "2,2',3,4,4',6,6'-Heptachlorobiphenyl (Compound)." National Library of Medicine.
- Ballschmiter, K., & Zell, M. (1980). "Analysis of Polychlorinated Biphenyls (PCB) by Glass Capillary Gas Chromatography." Fresenius' Zeitschrift für analytische Chemie.
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- 1. 2,2',3,3',4,4',6-Heptachlorobiphenyl | C12H3Cl7 | CID 40478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labmix24.com [labmix24.com]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. Enantioselective metabolism of chiral polychlorinated biphenyl 2,2',3,4,4',5',6-Heptachlorobiphenyl (CB183) by human and rat CYP2B subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
